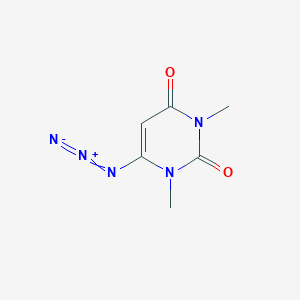

6-Azido-1,3-dimethyl-uracil

Description

Contextual Significance of Uracil (B121893) Derivatives in Chemical and Biological Sciences

Uracil is a fundamental pyrimidine (B1678525) nucleobase that constitutes one of the four foundational components of ribonucleic acid (RNA). wikipedia.orgnumberanalytics.com In RNA, it base-pairs with adenine, playing a critical role in the transcription of the genetic code. wikipedia.org Beyond its primary biological function, the uracil scaffold has emerged as a privileged structure in medicinal chemistry and chemical biology. Uracil derivatives exhibit a wide spectrum of biological activities and are integral to the development of various therapeutic agents. chemicalbook.comontosight.ai

One of the most notable applications of uracil derivatives is in cancer chemotherapy. For instance, 5-Fluorouracil, an analogue of uracil, functions as an antimetabolite by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. wikipedia.orgchemicalbook.com The structural similarity of these derivatives to the natural nucleobase allows them to be recognized and processed by cellular machinery, leading to the disruption of essential biological pathways. ontosight.ai

Furthermore, uracil derivatives have been investigated for a range of other pharmacological applications, including antiviral, antibacterial, anti-tubercular, and anti-leishmanial activities. wikipedia.orgontosight.ai Their ability to serve as building blocks for more complex heterocyclic systems has also been exploited in the synthesis of pesticides and herbicides, which often act by inhibiting photosynthesis in target weeds. wikipedia.orgchemicalbook.com The versatility of the uracil core allows for extensive chemical modification, enabling the fine-tuning of its biological and chemical properties for diverse applications. chemicalbook.comontosight.ai

Overview of Azide (B81097) Functionality in Organic Synthesis and Chemical Biology

The azide functional group (–N₃) is a high-energy moiety that has become an indispensable tool in modern organic chemistry. wikipedia.orgwiley.com Organic azides are versatile reagents and intermediates involved in a wide array of chemical transformations. wiley.comacs.org Their unique reactivity has positioned them at the interface between chemistry, biology, and materials science. wiley.com

A primary application of azides is in the synthesis of nitrogen-containing compounds. They serve as precursors to primary amines through reduction reactions, such as the Staudinger reaction with phosphines or through hydrogenolysis. wikipedia.org This transformation provides a reliable method for introducing an amino group, often using the azide as a "masked" or protected form of the amine. wiley.comresearchgate.net

Azides are also well-known for their participation in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry". wikipedia.orgacs.org This reaction is exceptionally reliable and has found widespread use in drug discovery, bioconjugation, and materials science due to its high efficiency and biocompatibility. acs.org

Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates. wikipedia.orgwiley.com These nitrenes can undergo a variety of subsequent reactions, including insertions and rearrangements, enabling the synthesis of complex heterocyclic structures. wiley.comnih.gov Vinyl azides, a specific class of organic azides, are particularly valuable precursors for synthesizing a multitude of nitrogen-containing heterocycles. nih.gov The rich and diverse reactivity of the azide group makes it a powerful functional group for molecular construction and modification. wiley.comresearchgate.net

Historical Perspective and Evolution of Research on 6-Azido-1,3-dimethyl-uracil

Research into this compound emerged from the broader investigation of azido-substituted pyrimidines and their synthetic potential. Early studies, particularly from the late 1970s, established this compound as a valuable and reactive intermediate for the synthesis of fused pyrimidine systems, which are of significant biological interest.

Initial research highlighted the utility of this compound in photochemical reactions. For example, a 1978 study demonstrated a novel photochemical transformation where the irradiation of 6-azido-1,3-dimethyluracil in the presence of various amines led to the formation of 6-alkylamino-5-amino-1,3-dimethyluracils. acs.org This process, proceeding through a nitrene intermediate, was successfully applied to the one-step synthesis of biologically relevant fused pyrimidines like lumazines and fervenulins. acs.orgresearchgate.net

Subsequent investigations explored both the thermal and photochemical reactivity of this compound. In 1981, it was reported that the thermolysis of 6-azido-1,3-dimethyluracil in the presence of 5-substituted tetrazoles yielded 3-substituted fervenulins. clockss.org The corresponding intermediates, 5-amino-6-(tetrazol-2-yl)uracils, could be synthesized via the photolysis of the starting azide with the tetrazoles. clockss.org The mechanism was proposed to involve either an azirine or a nitrilimine intermediate depending on the reaction conditions. clockss.org Photolysis of 6-azido-1,3-dimethyluracil with benzotriazoles was also shown to produce 1,3-dimethylalloxazine. clockss.org

Further research expanded on its photochemical reactions with other reagents. A notable development was the reaction with acyl halides, where irradiation of 6-azido-1,3-dimethyluracil in their presence afforded 5-acylamino-6-chloro-1,3-dimethyluracils, which are also precursors for the synthesis of fervenulin. rsc.org More recently, the compound has been utilized as a key starting material for synthesizing 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, which have been evaluated for their antiviral activities against Hepatitis A and Herpes simplex virus type-1. infona.plresearch-nexus.net This demonstrates the enduring utility of this compound as a versatile building block in medicinal chemistry.

Detailed Research Findings

The reactivity of this compound has been explored under various conditions, leading to the synthesis of a range of heterocyclic compounds. The tables below summarize key reactions and products.

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| 5-Substituted Tetrazoles | Thermolysis (in DMF at 130°C) | 3-Substituted Fervenulins | clockss.org |

| 5-Substituted Tetrazoles | Photolysis | 5-Amino-6-(tetrazol-2-yl)uracils | clockss.org |

| Benzotriazoles | Photolysis (in THF with triethylamine) | 6-(Benzotriazol-1-yl)uracils | clockss.org |

| Primary/Secondary Alkylamines | Photolysis (in THF) | 6-Alkylamino-5-amino-1,3-dimethyluracils | acs.orgresearchgate.net |

| Acyl Halides | Photolysis | 5-Acylamino-6-chloro-1,3-dimethyluracils | rsc.org |

Table 2: Intermediates and Subsequent Transformations

| Intermediate | Formation Method | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|

| 5-Amino-6-(tetrazol-2-yl)uracils | Photolysis of 6-azido-1,3-dimethyluracil with tetrazoles | Refluxing in DMF | Fervenulins | clockss.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61541-41-1 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

6-azido-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3 |

InChI Key |

MYAKTIILPYPPQP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Azido 1,3 Dimethyl Uracil and Its Derivatives

Precursor Synthesis Pathways

The efficient synthesis of 6-azido-1,3-dimethyl-uracil is contingent on the successful preparation of its precursors. The primary routes involve the initial synthesis of an amino or a chloro-substituted dimethyluracil derivative.

Synthesis of 6-Amino-1,3-dimethyluracil (B104193) Derivatives

6-Amino-1,3-dimethyluracil serves as a fundamental building block in the synthesis of various heterocyclic compounds. Its preparation is typically achieved through condensation reactions.

The synthesis of 6-amino-1,3-dimethyluracil can be achieved through the condensation of 1,3-dimethylurea (B165225) with a suitable three-carbon component. One established method involves the condensation of 1,3-dimethylurea with malonic acid in a mixture of acetic acid and acetic anhydride (B1165640), followed by a chlorination step mediated by phosphorus oxychloride. However, this two-step process has been noted for its inefficiencies, with a total yield of approximately 47.8%. rsc.org

A more efficient, one-pot synthesis method involves the condensation of 6-amino-1,3-dimethyluracil with various aldehydes in water at room temperature. acs.org This approach is lauded for its green chemistry principles, as it does not require a catalyst, heating, or dehydrating agents and produces excellent yields. acs.org The reaction's success is attributed to the electron-donating amino group at the C-6 position, which enhances the nucleophilicity of the C-5 carbon, facilitating the condensation with aldehydes. acs.org

Another synthetic route utilizes cyanoacetic acid and 1,3-dimethylurea. rsc.orgresearchgate.net This method involves the condensation of these two reagents under the action of acetic anhydride to form an intermediate, which is then cyclized under alkaline conditions to yield 6-amino-1,3-dimethyluracil. researchgate.netacs.org This pathway has been shown to significantly improve both the yield and purity of the final product compared to the malonic acid route. rsc.org

Further advancements in this area have focused on optimizing reaction conditions to improve yield and reduce reaction times. For instance, a patented method describes the dehydration of cyanoacetic acid before a staged reaction with a condensing agent, acetic anhydride, and 1,3-dimethylurea, followed by a controlled cyclization, leading to yields between 93.71% and 99.99%. rsc.orgacs.org

The reactivity of 6-amino-1,3-dimethyluracil has also been explored in three-component condensation reactions with cyclic ketones and aromatic aldehydes to produce fused pyrimidine (B1678525) systems like 1,3-dimethylpyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones. google.com

While not a direct synthesis of 6-amino-1,3-dimethyluracil, a relevant transformation involves its use as a starting material to produce 6-chloro-1,3-dimethyluracil (B186940). This process involves the acidic hydrolysis of 6-amino-1,3-dimethyluracil to 6-hydroxy-1,3-dimethyluracil, which is then subjected to chlorination. google.comcdnsciencepub.com This two-step process from the readily available 6-amino precursor offers a high-yield route to the 6-chloro derivative, with hydrolysis yields reported to be over 90% and chlorination yields over 80%. google.com The hydrolysis is typically carried out using acids such as hydrochloric or sulfuric acid in water at elevated temperatures. google.com

Synthesis of 6-Chloro-1,3-dimethyluracil Intermediates

6-Chloro-1,3-dimethyluracil is a key intermediate for introducing the azido (B1232118) group via nucleophilic substitution. Its synthesis is well-established and can be approached from different starting materials.

One of the primary methods for synthesizing 6-chloro-1,3-dimethyluracil involves the chlorination of 1,3-dimethylbarbituric acid. acs.orgprepchem.com This reaction is typically carried out using phosphorus oxychloride (POCl₃) as the chlorinating agent. acs.orgprepchem.comclockss.org In a typical procedure, 1,3-dimethylbarbituric acid is heated at reflux with phosphorus oxychloride. acs.orgprepchem.com The excess phosphorus oxychloride is then removed by distillation, and the product is isolated by pouring the reaction mixture onto ice. acs.orgprepchem.com Innovations in this method include carrying out the reaction in a water-insoluble organic solvent, which reduces the required amount of phosphorus oxychloride and simplifies the work-up procedure. nih.gov Adding certain additives like water or ethanol (B145695) has also been shown to enhance the yield of the chlorination reaction. clockss.orgnih.gov

As mentioned previously, an alternative route to 6-chloro-1,3-dimethyluracil starts from 6-amino-1,3-dimethyluracil. google.comcdnsciencepub.com This process involves an initial acid-catalyzed hydrolysis of the amino group to a hydroxyl group, forming 6-hydroxy-1,3-dimethyluracil. google.com The subsequent chlorination of this intermediate is achieved using a chlorinating agent, such as phosphorus oxychloride, often in the presence of an additive like methanol (B129727) or water, to yield 6-chloro-1,3-dimethyluracil with high efficiency. google.comcdnsciencepub.com This method is advantageous due to the low cost and availability of the starting materials and the mild reaction conditions. cdnsciencepub.com

Azidation Strategies for this compound

The final step in the synthesis of this compound involves the introduction of the azido group onto the pyrimidine ring, which is typically accomplished through nucleophilic substitution on a 6-halo-substituted precursor.

Nucleophilic Substitution with Azide (B81097) Sources

The conversion of 6-chloro-1,3-dimethyluracil to this compound is achieved through a nucleophilic substitution reaction with an azide source, most commonly sodium azide (NaN₃). researchgate.netairitilibrary.com In this reaction, the chloride ion at the C-6 position of the uracil (B121893) ring is displaced by the azide ion.

The reaction is typically carried out by treating 6-chloro-1,3-dimethyluracil with sodium azide in a suitable solvent, such as dimethylformamide (DMF). researchgate.net This method has been successfully employed in the synthesis of 6-azido derivatives of uracil, which have shown potential as anti-HIV agents. researchgate.net 6-Chloro-1,3-dimethyluracil has served as a model compound to investigate such nucleophilic substitution reactions. airitilibrary.com The reactivity of the 6-chloro substituent makes it a facile leaving group for the introduction of the azido moiety. researchgate.net The resulting 6-azido-1,3-dimethyluracil is a versatile intermediate that can be used in further synthetic transformations, such as cycloaddition reactions to form triazole derivatives. researchgate.net

Regioselective Functionalization Approaches

Regioselective functionalization of the uracil core is paramount in the synthesis of specifically substituted this compound derivatives. Directing reactions to a particular position on the pyrimidine ring allows for the controlled construction of complex molecules.

Synthesis of Key this compound Analogs and Substituted Forms

Building upon the foundational this compound structure, researchers have developed methods to introduce substituents at various positions, leading to a wide array of analogs with distinct properties.

Synthesis of 5-Substituted 6-Azido-1,3-dimethyluracils

The introduction of substituents at the C5 position of 6-azido-1,3-dimethyluracil has been explored to modulate its chemical reactivity and potential biological activity. Thermal and photochemical transformations of 5-substituted 6-azido-1,3-dimethyluracils can lead to the formation of fused pyrimidine systems like isoxazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. capes.gov.br

A notable reaction involves the photolysis of 6-azido-1,3-dimethyluracil in the presence of acyl halides, which yields 5-acylamino-6-chloro-1,3-dimethyluracils. rsc.org These compounds serve as valuable intermediates in the synthesis of other complex heterocyclic systems, such as fervenulin. rsc.org

In a different approach, the reaction of 6-alkylamino-5-bromo-1,3-dimethyluracils with sodium azide was investigated. clockss.org This reaction, proceeding through a presumed 5-azido intermediate and subsequent nitrene generation, leads to intramolecular cyclization. clockss.org Specifically, when the 6-position is substituted with an α-branched alkylamino group, the reaction with sodium azide affords 8,8-disubstituted-8H-xanthines. clockss.org

The following table summarizes the synthesis of various 6-alkylamino-5-bromo-1,3-dimethyluracils, which are precursors to the corresponding 5-azido derivatives. clockss.org

| Starting Material | Reagent | Product | Yield (%) |

| 6-Chloro-1,3-dimethyluracil | Methylamine | 6-Methylamino-1,3-dimethyluracil | - |

| 6-Methylamino-1,3-dimethyluracil | NBS | 5-Bromo-6-methylamino-1,3-dimethyluracil | - |

| 6-Chloro-1,3-dimethyluracil | Ethylamine | 6-Ethylamino-1,3-dimethyluracil | - |

| 6-Ethylamino-1,3-dimethyluracil | NBS | 5-Bromo-6-ethylamino-1,3-dimethyluracil | 92 |

| 6-Chloro-1,3-dimethyluracil | Benzylamine | 6-Benzylamino-1,3-dimethyluracil | - |

| 6-Benzylamino-1,3-dimethyluracil | NBS | 6-Benzylamino-5-bromo-1,3-dimethyluracil | 76 |

| Table generated based on data from HETEROCYCLES, Vol. 46, 1997. clockss.org |

Synthesis of 6-Azidomethyl Uracil Nucleosides

The synthesis of nucleosides bearing an azidomethyl group at the C6 position of the uracil base represents another important class of derivatives. These compounds are valuable tools in chemical biology, particularly for applications involving click chemistry and bioconjugation. researcher.life

A common synthetic route to 6-azidomethyluridine (6-AmU) involves the initial 6-hydroxymethylation of uridine. nih.gov This can be achieved through methods such as Tanaka's 6-hydroxymethylation protocol. nih.gov The resulting 6-hydroxymethyluridine is then subjected to standard mesylation and azidation procedures to afford the final product. nih.govacs.org

For instance, 5'-O-(tert-Butyldimethylsilyl)-6-hydroxymethyl-2',3'-O-isopropylideneuridine was synthesized in a 67% yield from the corresponding protected uridine. acs.org This intermediate can then be converted to 6-AmU. acs.org These synthetic strategies provide access to 6-azidomethyl uracil nucleosides that are instrumental in studying biological processes. For example, 6-azidomethyluridine has been used to investigate the pathways of dissociative electron attachment, revealing different fragmentation patterns compared to its 5-azidomethyl counterpart. nih.govacs.org

The following table details the synthesis of 3-substituted fervenulins via the thermolysis of 6-azido-1,3-dimethyluracil with 5-substituted tetrazoles, a reaction that proceeds through a 6-(tetrazol-2-yl)uracil intermediate. clockss.org

| 6-Azido-1,3-dimethyluracil | 5-Substituted Tetrazole | Intermediate (Yield %) | Fervenulin (Yield %) |

| (1) | 5-Phenyltetrazole (2a) | 5-Amino-1,3-dimethyl-6-(5-phenyltetrazol-2-yl)uracil (3a) (70) | 3-Phenylfervenulin (4a) (75) |

| (1) | 5-p-Tolyltetrazole (2b) | (3b) (72) | (4b) (78) |

| (1) | 5-p-Anisyltetrazole (2c) | (3c) (68) | (4c) (75) |

| (1) | 5-p-Chlorophenyltetrazole (2d) | (3d) (75) | (4d) (80) |

| (1) | 5-Methyltetrazole (2e) | (3e) (65) | (4e) (70) |

| Table generated based on data from HETEROCYCLES, Vol. 15, No. 1, 1981. clockss.org |

Chemical Reactivity and Transformation Pathways of 6 Azido 1,3 Dimethyl Uracil

Thermal and Photochemical Transformations

Nitrene Intermediate Generation and Subsequent Reactions

The thermal and photochemical decomposition of organic azides is a well-established method for the generation of nitrenes, which are highly reactive, electron-deficient species containing a monovalent nitrogen atom. worktribe.com In the case of 6-azido-1,3-dimethyl-uracil, the C-N bond connecting the azide (B81097) group to the pyrimidine (B1678525) ring can be cleaved under thermal or photolytic conditions, leading to the extrusion of molecular nitrogen (N₂) and the formation of a nitrene intermediate.

The generation of the nitrene can proceed through either a spin-allowed pathway, yielding a singlet nitrene, or a spin-forbidden pathway to form a triplet nitrene. The singlet nitrene is typically involved in concerted reactions, while the triplet state behaves like a diradical. worktribe.com

Once generated, the nitrene intermediate derived from this compound is highly reactive and can participate in various chemical transformations. One notable example is its reaction with acyl halides. The photolysis of this compound in the presence of an acyl halide, such as acetyl chloride, results in the formation of a 5-acylamino-6-chloro-1,3-dimethyl-uracil. This transformation provides a method for the functionalization of both the C-5 and C-6 positions of the uracil (B121893) ring. These resulting compounds can serve as valuable intermediates in the synthesis of other biologically relevant fused pyrimidine systems, such as fervenulins.

Cyclization Reactions Leading to Fused Pyrimidine Systems

The reactive nitrene intermediate generated from this compound has the potential to undergo intramolecular cyclization reactions, leading to the formation of various fused pyrimidine ring systems. However, direct and well-documented evidence for the synthesis of several of these systems starting specifically from this compound is limited in the available scientific literature. Many of the fused pyrimidines discussed below are more commonly synthesized from other precursors, such as 6-amino-1,3-dimethyluracil (B104193) or 6-hydrazinyluracil.

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of the pyrazole (B372694) ring onto a pre-existing pyrimidine or vice versa. Common starting materials for these syntheses include 5-aminopyrazoles which are then cyclized with various reagents to form the fused pyrimidine ring. nih.govnih.gov Another approach involves the use of 6-hydrazinyluracil derivatives which can be condensed with appropriate reagents to form the pyrazole ring. nih.govsemanticscholar.org A direct synthetic route from this compound to pyrazolo[3,4-d]pyrimidines via a nitrene intermediate is not a commonly reported transformation pathway.

The synthesis of pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolines generally proceeds through multicomponent reactions or the cyclization of appropriately functionalized precursors. For instance, the synthesis of pyrimido[4,5-b]quinolines has been effectively achieved through the one-pot reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone. worktribe.comrsc.orgresearchgate.net Similarly, the construction of the pyrimido[4,5-b]indole scaffold often starts with functionalized indoles or pyrimidines that can undergo cyclization to form the fused system. mdpi.comnih.govresearchgate.net The direct involvement of this compound in the formation of these specific fused systems is not a well-documented synthetic strategy.

The formation of a triazine ring fused to a pyrimidine core to give pyrimido[4,5-d] nih.govnih.govtriazines from a 6-azido-uracil derivative is a plausible transformation. This could theoretically occur through an intramolecular cyclization of the azide moiety. However, the more extensively reported fused triazine systems are the pyrimido[5,4-e] worktribe.comnih.govtriazines. These are often synthesized from 6-hydrazinyluracil derivatives which, after condensation with a suitable one-carbon synthon, undergo oxidative cyclization. nih.gov

Data Tables

Table 1: Reactivity of this compound

| Reactant | Conditions | Product | Reference |

| Acetyl chloride | Photolysis (100 W high-pressure mercury arc lamp), THF, N₂, 3 h | 5-Acetylamino-6-chloro-1,3-dimethyl-uracil |

Table 2: Common Precursors for Fused Pyrimidine Systems

| Fused System | Common Precursor(s) | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles, 6-Hydrazinyluracils | nih.govnih.govnih.govsemanticscholar.org |

| Pyrimido[4,5-b]quinolines | 6-Amino-1,3-dimethyluracil | worktribe.comrsc.orgresearchgate.net |

| Pyrimido[4,5-b]indoles | Functionalized indoles or pyrimidines | mdpi.comnih.govresearchgate.net |

| Pyrimido[5,4-e] worktribe.comnih.govtriazines | 6-Hydrazinyluracils | nih.gov |

Photochemical Reactions with Acyl Halides

Irradiation of this compound in the presence of acyl halides leads to the formation of 5-acylamino-6-chloro-1,3-dimethyl-uracils. rsc.org This photochemical reaction provides a novel method for the functionalization of both the C-5 and C-6 positions of the uracil ring.

For instance, the photolysis of a tetrahydrofuran (B95107) (THF) solution containing this compound and acetyl chloride, using a high-pressure mercury arc lamp, results in the formation of 5-acetylamino-6-chloro-1,3-dimethyl-uracil in a 70% yield. The structure of this product has been confirmed through elemental analysis and spectral data. A key confirmation of the product's structure is its subsequent conversion to 3-methylfervenulin upon treatment with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695), achieving an 80% yield. This transformation highlights the synthetic utility of the photochemically generated 5-acylamino-6-chloro-1,3-dimethyl-uracils as intermediates for creating biologically relevant fused pyrimidine systems. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Acetyl chloride | 5-Acetylamino-6-chloro-1,3-dimethyl-uracil | 70 |

Photochemical Synthesis of Lumazines and Fervenulins

The photochemical reactivity of this compound serves as a cornerstone for the synthesis of lumazines and fervenulins, which are classes of fused pyrimidine compounds with significant biological interest. clockss.org

Irradiation of this compound with various amines can lead to the formation of 6-alkylamino-5-amino-1,3-dimethyl-uracils. rsc.org This process introduces a nitrogen unit at the 5-position of the uracil ring.

Furthermore, the photolysis of this compound in the presence of 5-substituted tetrazoles yields intermediates that can be converted to 3-substituted fervenulins. clockss.org For example, the thermolysis of this compound with 5-substituted tetrazoles directly produces these fervenulins. clockss.org

In a related photochemical pathway, irradiation of this compound with benzotriazoles in tetrahydrofuran gives 6-(benzotriazol-1-yl)uracils. clockss.org Subsequent irradiation of these intermediates in methanol (B129727) leads to the formation of alloxazines, a class of lumazine (B192210) derivatives. clockss.org For instance, 1,3-dimethylalloxazine was synthesized in an 82% yield by the irradiation of the corresponding 6-(benzotriazol-1-yl)uracil intermediate in methanol. clockss.org

| Starting Material | Reagent | Intermediate | Final Product |

| This compound | 5-Substituted Tetrazoles | Not explicitly isolated in thermolysis | 3-Substituted Fervenulins |

| This compound | Benzotriazoles | 6-(Benzotriazol-1-yl)uracils | Alloxazines |

Cycloaddition Reactions

The azide functional group in this compound is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, particularly triazoles.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The CuAAC reaction proceeds exclusively to give the 1,4-disubstituted regioisomer of the 1,2,3-triazole. nih.gov The catalysis is typically achieved using a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. beilstein-journals.org The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-induced damage to sensitive molecules like DNA. glenresearch.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another powerful click chemistry reaction that occurs between an azide and a strained cycloalkyne, such as a cyclooctyne. nih.gov A key advantage of SPAAC is that it does not require a metal catalyst, which can be beneficial in biological systems where copper catalysts may be toxic. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne as it forms the more stable triazole ring. SPAAC has found wide utility in labeling biomolecules within living cells and tissues without interfering with biological processes. nih.gov The reaction is highly efficient and proceeds well at ambient temperatures. nih.gov

Mechanism and Regioselectivity of 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted pericyclic reaction that proceeds through a five-membered aromatic transition state. wikipedia.org In the absence of a catalyst, the thermal Huisgen cycloaddition of an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.org

The regioselectivity of these reactions can be explained and predicted using Frontier Molecular Orbital (FMO) theory. scispace.com The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the relative sizes of the orbital coefficients on the reacting atoms. scispace.com

In the case of CuAAC, the copper(I) catalyst dramatically alters the reaction mechanism, leading to the exclusive formation of the 1,4-regioisomer. nih.gov The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Density Functional Theory (DFT) calculations have been employed to study the mechanism and regioselectivity of 1,3-dipolar cycloadditions, providing insights into the transition state structures and activation energies. nih.govresearchgate.net These theoretical studies support a concerted, although often asynchronous, mechanism for these cycloadditions. researchgate.net

Nucleophilic Reactivity and Derivatization

While the primary reactivity of this compound is centered on the azide group, the uracil ring itself can undergo nucleophilic substitution reactions, although to a lesser extent. The presence of the electron-withdrawing azide group can influence the electrophilicity of the uracil ring.

Derivatization of the uracil ring can also be achieved through reactions involving other positions. For example, the synthesis of various fused pyrimidine systems often involves the initial functionalization of the 5 and 6 positions of the uracil ring, which can then be cyclized to form new heterocyclic rings. The photochemical reactions described earlier are prime examples of such derivatization strategies. clockss.org

Reactions with Tetrazoles

The chemistry of 6-azido-1,3-dimethyluracil is intrinsically linked with tetrazole systems through a valence tautomerism known as azide-tetrazole equilibrium. In this dynamic process, the terminal nitrogen of the azido (B1232118) group can intramolecularly attack the C5 position of the pyrimidine ring, leading to a reversible ring-closure to form the fused tetrazolo[1,5-c]pyrimidine ring system.

This equilibrium between the open-chain azide form (6-azido-1,3-dimethyluracil) and the closed-ring tetrazole form is influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the pyrimidine ring. wikipedia.org The existence of this equilibrium is crucial as it dictates the compound's reactivity.

While the fused tetrazole may be the predominant form under certain conditions, the presence of the azide tautomer, even at low concentrations, allows the compound to participate in classic azide reactions. nih.gov A key example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.gov In the presence of a terminal alkyne and a copper(I) catalyst, the equilibrium shifts, and the azide form of the molecule reacts to produce stable 1,2,3-triazole derivatives. This reactivity highlights the role of fused tetrazoles as effective surrogates for the corresponding azides in cycloaddition reactions. wikipedia.org

Reactivity with Ethyl Acetoacetate (B1235776)

Based on the conducted literature search, there is no specific information detailing the direct reaction between this compound and ethyl acetoacetate. Reactions of azides with active methylene (B1212753) compounds like ethyl acetoacetate can proceed through various pathways, often involving the formation of triazoles or other nitrogen-containing heterocycles, but specific studies involving this particular uracil derivative were not identified in the search results.

Transformation to 6-Alkylamino-5-amino-1,3-dimethyluracils

A significant transformation of 6-azido-1,3-dimethyluracil involves its photochemical reaction with various primary and secondary alkylamines to yield 6-alkylamino-5-amino-1,3-dimethyluracils. dntb.gov.ua This reaction proceeds via irradiation, typically with a high-pressure mercury lamp, in a solvent like tetrahydrofuran (THF). dntb.gov.ua

The process is initiated by the photolysis of the azide group, which is believed to form a highly reactive nitrene intermediate. This intermediate then undergoes a complex rearrangement and reaction sequence with the amine present in the solution. A notable feature of this transformation is its regioselectivity; the alkylamino group from the reactant amine is specifically introduced at the C6 position of the uracil ring, while a new amino group is formed at the C5 position. dntb.gov.ua This method provides a direct pathway to synthesize these diamino-substituted uracils, which are valuable precursors for building more complex fused pyrimidine systems like xanthines and pteridines. dntb.gov.ua

The reaction is applicable to a range of alkylamines, as detailed in the following table summarizing the photochemical formation of various 6-alkylamino-5-amino-1,3-dimethyluracils. dntb.gov.ua

| Amine Used | Resulting Product (Alkylamino Group at C6) | Yield (%) |

|---|---|---|

| Dimethylamine | 6-Dimethylamino | 59 |

| Ethylamine | 6-Ethylamino | 62 |

| Propylamine | 6-Propylamino | 60 |

| Butylamine | 6-Butylamino | 55 |

| Pyrrolidine | 6-Pyrrolidino | 75 |

| Piperidine | 6-Piperidino | 70 |

Donor–Acceptor Cyclopropane (B1198618) Ring Opening Reactions

While 6-azido-1,3-dimethyluracil does not directly participate in donor-acceptor (D-A) cyclopropane ring-opening reactions, its corresponding amino derivative, 6-amino-1,3-dimethyluracil, is a highly effective nucleophile for this purpose. acs.orgnih.gov The azido compound serves as a crucial synthetic precursor to the reactive amino species, typically via a straightforward reduction reaction.

In the ring-opening reaction, 6-amino-1,3-dimethyluracil reacts with D-A cyclopropanes, which are activated by two vicinal electron-withdrawing groups (acceptors) and an electron-donating group (donor). The reaction is catalyzed by a Lewis acid, such as scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃). acs.orgresearchgate.net The nucleophilic attack occurs from the C(5) position of the uracil ring onto one of the electrophilic carbons of the cyclopropane, leading to the opening of the three-membered ring. acs.org

This process forms a γ-functionalized malonate derivative attached to the uracil core. These intermediates are valuable in their own right, and under basic conditions, they can undergo intramolecular cyclization. This subsequent reaction leads to the formation of 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones, a class of fused heterocyclic compounds that are analogues of nucleobases. acs.orgresearchgate.net Therefore, 6-azido-1,3-dimethyluracil is a key starting material for accessing the 6-amino derivative required for the synthesis of these complex pyrimido[4,5-b]azepine structures.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 6-Azido-1,3-dimethyl-uracil. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.

In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the different types of protons. The two N-methyl groups (at positions 1 and 3) would likely appear as sharp singlets, though with slightly different chemical shifts due to their unique positions relative to the C6-azido group. The single proton at the C5 position is expected to produce a singlet in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, each carbon atom in the molecule will produce a unique signal. The spectrum would show signals for the two methyl carbons, the C5 carbon, and the three quaternary carbons (C2, C4, and C6) of the pyrimidine (B1678525) ring. The chemical shift of the C6 carbon, directly attached to the electron-withdrawing azide (B81097) group, would be significantly affected compared to its precursor, providing key evidence for the success of the azidation reaction.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| N1-CH₃ | ~3.3-3.5 | N1-CH₃ | ~28-30 |

| N3-CH₃ | ~3.2-3.4 | N3-CH₃ | ~36-38 |

| C5-H | ~5.5-5.8 | C5 | ~95-100 |

| C2 (C=O) | ~150-152 | ||

| C4 (C=O) | ~160-163 | ||

| C6-N₃ | ~145-150 |

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are critical tools for monitoring the progress of the synthesis of this compound and for confirming the identity of the final product.

IR spectroscopy is particularly effective for identifying the presence of the azide functional group. Organic azides display a characteristic, strong, and sharp absorption band in the IR spectrum, which is typically located in the region of 2100-2170 cm⁻¹. This peak is often one of the most prominent features in the spectrum and serves as a clear indicator of a successful azidation reaction. The disappearance of the signal for the leaving group in the starting material (e.g., a C-Cl stretch) and the appearance of this strong azide band provide a straightforward method for real-time reaction monitoring. Additionally, the spectrum will show strong absorption bands for the carbonyl (C=O) groups of the uracil (B121893) ring, typically around 1650-1720 cm⁻¹.

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₆H₇N₅O₂), the expected molecular weight is approximately 181.15 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. A key fragmentation pattern for azides in MS is the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units from the molecular ion peak.

Table 2: Characteristic Spectroscopic Data for Product Confirmation

| Technique | Feature | Expected Value/Observation |

| IR Spectroscopy | Azide (N₃) stretch | Strong, sharp peak at ~2100-2170 cm⁻¹ |

| Carbonyl (C=O) stretch | Strong peak(s) at ~1650-1720 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 181 |

| Key Fragment | [M-N₂]⁺ at m/z ≈ 153 |

Chromatographic and Other Analytical Techniques for Purity Assessment and Isolation

The isolation and purification of this compound from the reaction mixture, as well as the final assessment of its purity, are accomplished using various chromatographic techniques.

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visualize the consumption of the reactant and the formation of the product. The difference in polarity between the starting material (e.g., 6-chloro-1,3-dimethyl-uracil) and the azido (B1232118) product results in different retention factors (Rf values), allowing for effective tracking of the reaction's progress.

Column Chromatography is the standard method for the purification of the crude product on a preparative scale. The crude mixture is loaded onto a stationary phase (typically silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound with high accuracy. analytice.com Using a suitable column and mobile phase, HPLC can separate the target compound from any remaining impurities. analytice.com The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative purity assessment, often expressed as a percentage (e.g., >98% purity). google.com

Elucidation of Reaction Mechanisms through Intermediate Detection and Trapping

Understanding the reaction mechanism for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The most common synthetic route involves the nucleophilic substitution of a suitable leaving group at the C6 position of the 1,3-dimethyluracil ring with an azide salt, such as sodium azide (NaN₃). researchgate.net

The reaction typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly when the starting material is 6-chloro-1,3-dimethyl-uracil. The uracil ring is "electron-deficient" due to the presence of the two electron-withdrawing carbonyl groups, which facilitates nucleophilic attack at the C6 position.

The key steps in this proposed mechanism are:

Nucleophilic Attack: The azide ion (N₃⁻), a potent nucleophile, attacks the electron-deficient C6 carbon of the 6-chloro-1,3-dimethyl-uracil.

Formation of a Meisenheimer Intermediate: This attack leads to the formation of a transient, negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring and the carbonyl oxygen atoms.

Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, this compound.

Direct detection of the Meisenheimer intermediate is challenging due to its high energy and short lifetime under typical reaction conditions. However, its existence is a well-established principle in SₙAr reactions. Trapping experiments or the use of specialized spectroscopic techniques, such as low-temperature NMR, could potentially provide evidence for such transient species, although this is often not performed in routine synthesis. The reaction kinetics, which typically show a dependence on the concentration of both the substrate and the nucleophile, are consistent with this bimolecular mechanistic pathway.

Computational and Theoretical Studies of 6 Azido 1,3 Dimethyl Uracil

Density Functional Theory (DFT) Calculations for Structural and Conformational Analysis

No specific studies employing Density Functional Theory (DFT) to conduct a detailed analysis of the molecular geometry, bond lengths, bond angles, or conformational preferences of 6-Azido-1,3-dimethyl-uracil were identified. Such studies are crucial for understanding the three-dimensional structure and stability of the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and molecular orbital distributions for this compound, are not described in the available literature. These calculations are fundamental for predicting the molecule's reactivity and kinetic stability. While the photodecomposition of the compound is known to proceed via a nitrene intermediate, computational studies of this process were not found. epdf.pub

Molecular Docking Simulations for Ligand-Target Interactions

There is a lack of specific molecular docking studies that investigate the binding of this compound to biological targets.

Analysis of Binding Interactions with Enzymes and Proteins

While one study performed docking studies on derivatives synthesized from 6-azido-1,3-dimethyluracil with the biotin (B1667282) carboxylase active site, a detailed analysis of the binding interactions for the parent compound itself is not available. researchgate.net Information regarding its binding affinity, specific hydrogen bonds, or hydrophobic interactions with protein residues is absent.

Structure-Activity Relationship (SAR) Studies based on Computational Models

While a study on a related, more complex compound, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil (B121893), was conducted for its anti-HIV activity, computational SAR models specifically for this compound were not found. researchgate.net Experimental SAR suggests the importance of substitutions at the 6-position of the uracil ring, but this is not supported by detailed computational models in the reviewed literature. researchgate.net

Prediction of Reaction Pathways and Transition States

The thermolysis and photodecomposition of this compound are documented synthetic reactions. epdf.pubvdoc.pub However, computational studies that predict the reaction pathways, calculate the energies of transition states, and elucidate the detailed mechanisms for these transformations appear to be unavailable in the searched scientific databases.

Applications As Chemical Probes and Building Blocks in Interdisciplinary Research

Role in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 6-azido-1,3-dimethyl-uracil serves as a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its utility stems from the ability of the azido (B1232118) group to undergo a range of chemical transformations, leading to the formation of diverse molecular architectures.

Versatile Intermediate for Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its facile conversion to 6-amino-1,3-dimethyluracil (B104193). The reduction of the azido group to a primary amine is a common and high-yielding transformation, which then opens up a plethora of possibilities for subsequent cyclization reactions. This amino derivative is a key intermediate in the synthesis of various fused pyrimidine (B1678525) systems.

Construction of Pyrimido[4,5-b]quinolines

A significant application of the amino derivative of this compound, 6-amino-1,3-dimethyluracil, is in the multicomponent synthesis of pyrimido[4,5-b]quinolines. These compounds are of considerable interest due to their diverse biological activities. In a typical one-pot reaction, 6-amino-1,3-dimethyluracil is condensed with an aromatic aldehyde and a β-diketone, such as dimedone, to afford the corresponding pyrimido[4,5-b]quinoline derivative. This reaction can be catalyzed by various catalysts, including trityl chloride or DABCO, and can be performed under solvent-free conditions or in solvents like chloroform. The reaction proceeds in high yields and allows for the introduction of a variety of substituents on the quinoline ring by varying the starting aldehyde.

Table 1: Examples of Pyrimido[4,5-b]quinoline Synthesis using 6-Amino-1,3-dimethyluracil

| Aldehyde | Catalyst | Solvent | Yield (%) |

| 4-Chlorobenzaldehyde | Trityl Chloride | Chloroform | 95 |

| 4-Nitrobenzaldehyde | Trityl Chloride | Chloroform | 92 |

| 2,4-Dichlorobenzaldehyde | Trityl Chloride | Chloroform | 96 |

| 4-Methoxybenzaldehyde | DABCO | Solvent-free | 94 |

| 3-Nitrobenzaldehyde | DABCO | Solvent-free | 90 |

Precursor for Xanthine Derivatives

While direct conversion of this compound to xanthine derivatives is not commonly reported, it serves as a valuable precursor to intermediates in xanthine synthesis. The synthesis of xanthines often proceeds through 5,6-diaminouracil derivatives. A plausible synthetic route involves the initial reduction of the 6-azido group of this compound to the corresponding 6-amino derivative. This can be followed by nitrosation at the 5-position and subsequent reduction to yield 5,6-diamino-1,3-dimethyluracil. This key intermediate can then undergo cyclization with various one-carbon sources, such as formic acid, aldehydes, or carboxylic acids, to form the imidazole ring fused to the pyrimidine core, thus constructing the xanthine scaffold. This multi-step process allows for the synthesis of a wide range of substituted xanthine derivatives. The Traube synthesis is a well-established method for this transformation.

Development of Biochemical and Biological Research Probes

The azido group in this compound provides a powerful handle for the development of chemical probes to study biological systems. Its ability to participate in bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry), makes it an ideal component for labeling and imaging biomolecules.

Synthesis of Nucleoside Analogs for Biological Interrogation

This compound can be utilized in the synthesis of novel nucleoside analogs. The uracil (B121893) core can be glycosylated with various sugar moieties to produce the corresponding nucleosides. The presence of the azido group on the nucleobase allows for further chemical modifications through click chemistry. For instance, the azido-nucleoside can be reacted with alkyne-containing molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, to generate probes for studying DNA and RNA processing, protein-nucleic acid interactions, and other cellular processes. These nucleoside analogs can be designed to mimic natural nucleosides and be incorporated into nucleic acids by cellular machinery, thereby introducing a specific label for subsequent detection and analysis.

Incorporation into Nucleic Acids for Labeling and Imaging Studies

A key application of azido-modified nucleosides, including those derived from this compound, is their incorporation into DNA and RNA for labeling and imaging purposes. Oligonucleotides containing the 6-azido-uracil modification can be synthesized using standard solid-phase synthesis methods. Once incorporated, the azido group serves as a platform for post-synthetic modification via click chemistry. This allows for the attachment of a wide array of functional molecules, including fluorophores for fluorescence microscopy and FRET studies, or affinity tags for pull-down assays. This site-specific labeling approach provides a powerful tool for visualizing the localization and dynamics of specific nucleic acid sequences within living cells and for studying their interactions with other biomolecules in real-time. The bioorthogonal nature of the click reaction ensures that the labeling occurs with high specificity and efficiency under physiological conditions, without interfering with the biological system.

Table 2: Potential Applications of this compound in Biochemical and Biological Research

| Application | Description |

| Fluorescence Labeling | Attachment of fluorescent dyes to visualize nucleic acid localization and dynamics. |

| Affinity Purification | Conjugation of biotin or other affinity tags for the isolation of nucleic acid-binding proteins. |

| Cross-linking Studies | Introduction of photo-cross-linking agents to study nucleic acid-protein interactions. |

| Drug Delivery | Functionalization with targeting ligands or therapeutic agents for targeted delivery. |

Design of Enzyme Inhibitors for Mechanistic Studies

The uracil scaffold is a well-established pharmacophore in the design of enzyme inhibitors, and the introduction of a substituent at the 6-position can significantly influence the inhibitory activity and selectivity. While specific mechanistic studies on this compound are not extensively documented, the broader class of 6-substituted uracil derivatives has been instrumental in the development of potent enzyme inhibitors, providing insights into enzyme structure and function.

Derivatives of 6-aminouracil have been utilized to synthesize compounds that inhibit cathepsin B, a cysteine protease involved in various pathological processes. scirp.org Furthermore, 6-substituted uracil analogs have been identified as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis. nih.gov For instance, 6-(2-aminoethyl)amino-5-chlorouracil was found to be a competitive inhibitor of TP. nih.gov The study of such inhibitors allows for the elucidation of the enzyme's active site and the development of therapeutic agents for diseases dependent on TP-driven angiogenesis. nih.gov

Kinetic and computational studies on uracil derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have demonstrated that these compounds can act by obstructing the entrance to the active site. researchgate.net Such investigations, combining enzyme kinetics with molecular docking and dynamics simulations, are crucial for understanding the mechanism of inhibition at a molecular level and for the rational design of new, more effective inhibitors. researchgate.netnih.gov

The azido group in 6-azidouracil can be a valuable tool for mechanistic studies. It can be used in "click chemistry" reactions to attach fluorescent or affinity labels, enabling the identification of target enzymes and the characterization of binding interactions. While direct studies on this compound are pending, the established role of 6-substituted uracils as enzyme inhibitors suggests its potential as a lead structure for the design of novel inhibitors for mechanistic investigations.

Investigation of Antiviral and Antimicrobial Activities in in vitro Models

The search for novel antiviral and antimicrobial agents is a critical area of pharmaceutical research. Uracil derivatives have shown promise in this regard, with modifications at various positions of the pyrimidine ring leading to compounds with significant biological activity.

Antiviral Activity:

A close analog of this compound, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) , has demonstrated potent and selective inhibitory activity against HIV-1 replication in vitro. asm.orgrjptonline.org This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy. asm.org Mechanistic studies have revealed that the resistance to AzBBU is associated with the Y181C mutation in the reverse transcriptase enzyme. asm.org Docking studies have further elucidated the binding mode of the amino derivative of this compound (AmBBU), showing its interaction with key amino acid residues in the allosteric pocket of HIV-1 reverse transcriptase, including Leu100, Val106, Tyr181, and Trp229. asm.org

The table below summarizes the in vitro anti-HIV-1 activity of AzBBU.

| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) | HIV-1 (IIIB) | 0.081 | >100 | >1235 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

This data highlights the potential of 6-azido uracil derivatives as a scaffold for the development of novel anti-HIV agents.

Antimicrobial Activity:

While specific data on the antimicrobial activity of this compound is limited, the broader class of uracil derivatives has been extensively studied for its antibacterial and antifungal properties. nih.gov The uracil scaffold is considered a key component in the design of antimicrobial drugs due to its ability to interfere with bacterial chromosome replication. nih.gov For example, newly synthesized fused uracils, such as pyrimidodiazepines and lumazines, have exhibited a wide range of activity against pathogenic microbes including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae. nih.gov The antimicrobial efficacy of these derivatives is often influenced by the nature and position of the substituents on the uracil ring. The investigation into the antimicrobial properties of this compound could therefore be a promising avenue for future research.

Exploration of Antioxidant Properties in Chemical Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants are molecules that can neutralize these reactive species, and there is ongoing research into the antioxidant potential of various synthetic compounds, including uracil derivatives.

The antioxidant properties of uracil derivatives are significantly influenced by the substituents on the pyrimidine ring. researchgate.net Research suggests that the presence of hydroxyl (OH) or amino (NH₂) groups at the 5-position of the uracil ring is often crucial for both antioxidant and pro-oxidant activities. researchgate.net For instance, a study on fused uracils revealed that a pyrimido[4,5-b] asm.orgnih.govdiazepine derivative exhibited the highest antioxidant activity among the tested compounds. nih.gov

The table below shows the antioxidant activity of selected fused uracil derivatives from a study.

| Compound | Antioxidant Activity (%) |

| Compound 5a (a pyrimidodiazepine) | 39.9 |

| Compound 8 (a triazolopyrimidine) | Not specified, but noted as having activity |

| Compound 6c | 1.9 |

| Compound 7a | No activity |

| Compound 7b | No activity |

The antioxidant activity was measured using a specific assay, and the percentages represent the radical scavenging activity. nih.gov

Currently, there is a lack of specific studies on the antioxidant properties of this compound. Based on the existing literature, which emphasizes the importance of substituents at the 5-position for antioxidant activity, it is plausible that the 6-azido substitution may not confer significant antioxidant properties. However, experimental evaluation is necessary to definitively determine the antioxidant potential of this specific compound.

Concluding Remarks and Future Research Directions

Summary of Key Research Advances

Research into 6-Azido-1,3-dimethyl-uracil has led to several key advancements. A significant breakthrough has been the elucidation of its photochemical reactivity. The photolysis of 6-azido-1,3-dimethyluracil in the presence of various amines has been established as a novel and efficient method for the synthesis of 6-alkylamino-5-amino-1,3-dimethyluracils. acs.orgacs.org This transformation provides a direct route to vicinally diamino-substituted uracils, which are valuable precursors for the synthesis of fused pyrimidine (B1678525) systems like lumazines and fervenulins. acs.orgacs.org

The synthesis of the precursor, 6-amino-1,3-dimethyluracil (B104193), is well-documented, providing a solid foundation for the preparation of the target azido (B1232118) compound. google.compatsnap.comhbgxchemical.com While specific, detailed protocols for the direct conversion are not extensively reported in readily available literature, the general principles of diazotization of an amino group followed by azide (B81097) substitution are well-established in organic chemistry.

Emerging Trends in Azido-Uracil Chemistry

The field of azido-uracil chemistry is witnessing a surge of interest, driven by the versatile applications of the azido group. A prominent emerging trend is the utilization of azido-uracil derivatives in bioorthogonal chemistry. The azide functionality is a key player in "click" chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the selective and efficient conjugation of molecules in complex biological environments. Azido-uracils, including structures analogous to this compound, are being explored for the labeling and tracking of nucleic acids and other biomolecules.

Furthermore, there is a growing interest in the synthesis of modified nucleosides and nucleotides containing azido-uracil moieties for therapeutic and diagnostic applications. These modifications can enhance the pharmacological properties of oligonucleotides and provide handles for further functionalization.

Potential for Novel Methodologies and Applications

The unique reactivity of this compound holds significant potential for the development of novel synthetic methodologies. Its photochemical properties could be further exploited to access a wider range of complex heterocyclic scaffolds. The exploration of its thermal reactivity, such as intramolecular cyclizations, could also lead to new and efficient synthetic routes for fused pyrimidine systems.

The application of this compound and related compounds in materials science is another promising avenue. The ability to incorporate this functionalized uracil (B121893) into polymers could lead to the development of novel materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities.

Challenges and Opportunities in the Field

Despite the progress, several challenges remain in the field of azido-uracil chemistry. A key challenge is the development of scalable and efficient synthetic routes for a diverse range of functionalized azido-uracils. While the synthesis of the parent this compound is conceptually straightforward, optimizing reaction conditions and extending these methods to more complex derivatives can be demanding.

Another challenge lies in fully understanding and controlling the reactivity of the azido group in different chemical environments. The potential for the formation of unstable or explosive intermediates necessitates careful handling and thorough characterization of reaction pathways.

These challenges, however, present significant opportunities for innovation. The development of novel catalytic systems for the synthesis and transformation of azido-uracils could greatly expand their synthetic utility. A deeper investigation into the photochemical and thermal behavior of these compounds could uncover new and unexpected reaction pathways, leading to the discovery of novel molecular architectures. The continued exploration of their applications in medicinal chemistry, chemical biology, and materials science is expected to yield exciting discoveries and contribute to the advancement of these fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.